3,4-Dihydroxyphenyl propionic acid is a phenolic compound characterized by a three-carbon side chain attached to a catechol ring. This compound is recognized for its potential biological activities and applications in various scientific fields, including medicinal chemistry and biochemistry. It is a derivative of phenylpropionic acid, where hydroxyl groups are substituted at the 3 and 4 positions of the aromatic ring.
3,4-Dihydroxyphenyl propionic acid is primarily sourced from natural products, particularly from plants that contain phenolic compounds. It can also be synthesized through chemical methods. In terms of classification, it falls under the category of phenolic acids, which are known for their antioxidant properties and roles in plant metabolism.
The synthesis of 3,4-dihydroxyphenyl propionic acid can be achieved through various chemical pathways:
The molecular formula of 3,4-dihydroxyphenyl propionic acid is . The structure consists of a phenolic ring with hydroxyl groups at the 3 and 4 positions relative to the propionic acid moiety.
3,4-Dihydroxyphenyl propionic acid can undergo several chemical reactions:
The mechanism of action for 3,4-dihydroxyphenyl propionic acid primarily involves its antioxidant properties. The compound acts by scavenging free radicals and reducing oxidative stress in biological systems. This mechanism is crucial in its potential therapeutic applications.
3,4-Dihydroxyphenyl propionic acid has several scientific uses:
3,4-Dihydroxyphenylpropionic acid (3,4-DHPPA) is primarily generated in the mammalian gastrointestinal tract through the microbial metabolism of dietary polyphenols, particularly flavonoids and hydroxycinnamic acids. This biotransformation represents a crucial pathway for converting complex plant-derived phenolics into bioavailable metabolites with systemic biological activities. The human colon harbors a dense and diverse microbial ecosystem (~10¹³–10¹⁴ bacterial cells) encoding approximately three million genes that significantly expand the host's metabolic capabilities [4]. Within this environment, specific bacterial taxa—including Clostridium, Escherichia, and Lactobacillus species—sequentially transform dietary precursors through enzymatic reactions involving deglycosylation, dehydroxylation, decarboxylation, and side-chain shortening [1] [8].
The metabolic pathway initiates with the deglycosylation of flavonoid glycosides (e.g., quercetin-3-O-rutinoside) by microbial glycosidases, releasing the aglycone. Subsequent C-ring cleavage via dioxygenase enzymes generates chlorogenic acid derivatives, which undergo further microbial metabolism. Hydroxycinnamic acids like caffeic acid follow a hydrogenation pathway: microbial reductases first convert caffeic acid to dihydrocaffeic acid, followed by enzymatic dehydroxylation to yield 3,4-DHPPA [4]. Notably, studies using high-fat diet mouse models have demonstrated that 3,4-DHPPA accumulation correlates with improved metabolic parameters, including reduced insulin resistance and enhanced oxidative stress response, highlighting the functional significance of this microbial metabolite [1].
Table 1: Microbial Precursors and Biotransformation Steps to 3,4-Dihydroxyphenylpropionic Acid
Dietary Precursor | Intermediate Compounds | Key Microbial Enzymes | Producing Bacterial Genera |
---|---|---|---|
Quercetin glycosides | Quercetin → Dihydroxyphenylacetic acid | Glycosidases, Dioxygenases | Clostridium, Escherichia |
Caffeic acid esters | Caffeic acid → Dihydrocaffeic acid | Esterases, Reductases | Lactobacillus, Bifidobacterium |
Proanthocyanidins | (-)-Epicatechin → 5-(3',4'-Dihydroxyphenyl)-γ-valerolactone | Depolymerases, Lactonases | Flavonifractor, Adlercreutzia |
Hydroxycinnamates | Ferulic acid → 3-(3-Hydroxyphenyl)propionic acid | Decarboxylases, Dehydroxylases | Clostridium, Enterobacter |
The composition and metabolic output of the gut microbiota exhibit significant diurnal variation, directly influencing 3,4-DHPPA production. Hepatic ischemia/reperfusion injury studies in murine models revealed substantially higher 3,4-DHPPA concentrations at Zeitgeber Time 0 (ZT0, 08:00) compared to ZT12 (20:00), correlating with reduced tissue damage when surgery occurred at ZT0. Antibiotic pretreatment abolished this diurnal protection, confirming the microbiota's essential role in temporal metabolite production [2]. Furthermore, urinary 3,4-DHPPA excretion serves as a biomarker for polyphenol-rich food consumption (e.g., coffee, berries, whole grains) but also reflects dysbiotic conditions when elevated without corresponding dietary intake, as observed in autism spectrum disorder studies where elevated 3-hydroxyphenylacetic acid derivatives correlated with Clostridium overgrowth [8].
Laccases (EC 1.10.3.2) provide a versatile biocatalytic platform for in vitro synthesis of 3,4-DHPPA through radical-mediated coupling reactions. These multi-copper oxidases, predominantly sourced from ligninolytic fungi (Trametes versicolor, Botrytis cinerea) and plants (Rhus vernicifera), catalyze single-electron oxidations of phenolic substrates using molecular oxygen as the terminal electron acceptor, producing water as the sole byproduct—aligning with green chemistry principles [3] [5] [9]. The catalytic mechanism involves four copper atoms classified as T1 (electron acceptor), T2, and T3 (tricopper oxygen reduction cluster). Substrate oxidation occurs at the T1 site, with electrons transferred through a conserved His-Cys-His tripeptide to the trinuclear cluster where oxygen reduction occurs [9]. Fungal laccases exhibit particularly high redox potentials (500–800 mV versus NHE), enabling efficient oxidation of phenolic substrates like caffeic acid into radicals that undergo non-enzymatic coupling to form 3,4-DHPPA derivatives [9].
The synthetic pathway involves two critical steps: (1) Laccase-mediated oxidation of caffeic acid generates a semiquinone radical intermediate; (2) Non-enzymatic disproportionation of this radical yields dihydrocaffeic acid, which undergoes enzymatic or chemical dehydroxylation to produce 3,4-DHPPA. Recent studies have optimized this process using immobilized laccases on silica nanoparticles or carbon nanotubes, enhancing enzyme stability and enabling catalyst reuse for >15 reaction cycles while maintaining >80% initial activity [5] [9]. Reaction conditions critically influence yield: optimal pH ranges between 4.0–5.5 (matching the enzyme's acidic environment), temperature at 25–30°C, and the inclusion of mediators like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) expands the substrate range. Under controlled conditions, conversion rates exceeding 70% have been achieved with caffeic acid concentrations up to 50 mM [9].
Table 2: Laccase Sources and Synthesis Efficiency for 3,4-Dihydroxyphenylpropionic Acid Derivatives
Laccase Source | Redox Potential (mV) | Optimal pH | Substrate Concentration (mM) | Reported Yield | Key Applications |
---|---|---|---|---|---|
Trametes versicolor | 780 | 4.5 | 50 | 72% conversion | Antioxidant synthesis |
Rhus vernicifera | 420 | 7.0 | 20 | 68 mg/L | Polymer modification |
Botrytis cinerea | 470 | 5.0 | 30 | 188 mg/L | Food ingredient production |
Bacillus subtilis | 450 | 6.5 | 25 | 0.29 g/L | Bioremediation |
This enzymatic approach generates structurally complex dimers with enhanced bioactivities. For example, laccase-catalyzed homocoupling of caffeic acid produces dihydrocaffeic acid derivatives exhibiting significantly improved radical scavenging capacity compared to monomeric precursors when evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays [9]. Furthermore, heterocoupling strategies combining caffeic acid with other phenolics like 4-hydroxychalcones yield hybrid molecules with dual antioxidant and antimicrobial functions. These bioactive dimers serve as building blocks for synthesizing pharmaceutically relevant compounds, including hybrid antibiotics and benzothiazole derivatives with antitumor potential [5] [9].
Metabolic engineering has emerged as a powerful strategy to optimize microbial 3,4-DHPPA production by rewiring central carbon metabolism, enhancing precursor supply, and eliminating competing pathways. Escherichia coli and Saccharomyces cerevisiae serve as preferred chassis organisms due to well-characterized genetics, extensive metabolic models, and established genetic tools [6] [7] [10]. Engineering approaches focus on three interconnected objectives: (1) Amplifying the shikimate pathway flux to increase tyrosine availability—the primary aromatic amino acid precursor; (2) Introducing heterologous enzymes for efficient conversion of tyrosine to 3,4-DHPPA; (3) Downregulating endogenous pathways that divert intermediates toward undesired byproducts [7] [10].
Computational workflows integrating retrobiosynthesis algorithms (RetroPath2.0, BNICE.ch) and enzyme selection tools (Selenzyme, BridgIT) have accelerated pathway design. These in silico platforms enumerate plausible biosynthetic routes from central metabolites to 3,4-DHPPA, ranking them by metrics such as atom economy, pathway length, and host compatibility [7]. For tyrosine overproduction, successful strategies include: overexpression of feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGᶠᵇʳ) and chorismate mutase-prephenate dehydrogenase (tyrA); deletion of phosphotransferase system components to reduce glucose-mediated catabolite repression; and fine-tuning expression of transketolase (tktA) to increase erythrose-4-phosphate supply [7] [10]. These modifications typically achieve tyrosine titers exceeding 2 g/L in fed-batch fermentations.
The tyrosine-to-3,4-DHPPA conversion employs two principal enzymatic routes:
Shake-flask validations achieved 3,4-DHPPA titers of 0.71 g/L via the tyrosinase route and 0.21 g/L via the novel tyramine pathway, demonstrating proof-of-concept. Further optimizations addressing cofactor imbalance (NADPH regeneration) and transporter engineering to enhance tyrosine uptake could substantially increase yields.
Table 3: Metabolic Engineering Strategies for Enhanced 3,4-Dihydroxyphenylpropionic Acid Production
Engineering Target | Specific Modifications | Host Organism | Key Outcomes | Remaining Challenges |
---|---|---|---|---|
Precursor Supply | Overexpression of aroGᶠᵇʳ, tyrA; tktA amplification | Escherichia coli | Tyrosine titer >2 g/L | Carbon flux imbalance; Redox cofactor depletion |
Heterologous Pathway | Expression of Ralstonia tyrosinase + Pseudomonas decarboxylase | Escherichia coli | 0.71 g/L 3,4-DHPPA | Tyrosinase insolubility; Dopamine toxicity |
Novel Pathway | Levilactobacillus TDC + Mucuna ppoMP expression | Saccharomyces cerevisiae | 0.21 g/L 3,4-DHPPA | Tyramine transport limitation; Enzyme kinetics mismatch |
Cofactor Regeneration | NADP⁺-dependent formate dehydrogenase overexpression | Escherichia coli | 1.4-fold yield improvement | Cofactor competition with native metabolism |
Significant challenges persist in achieving industrial-scale production. Tyrosinase insolubility and dopamine cytotoxicity limit pathway efficiency, necessitating enzyme engineering (e.g., fusion tags, error-prone PCR) and dynamic pathway regulation [7]. Sugar nucleotide supply (UDP-glucose, GDP-mannose) for modified flavonoid precursors remains constrained despite engineering strategies developed for oligosaccharide production [10]. Future advancements will likely integrate systems biology tools (flux balance analysis, ¹³C-metabolic flux analysis) with machine learning algorithms to predict optimal gene knockout/knockdown targets and enzyme expression levels, potentially elevating titers to commercially viable levels (>20 g/L) [6] [7].
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